2-Naphthalenol, 1-(3-pyridinylazo)-
Description
2-Naphthalenol, 1-(3-pyridinylazo)- is an azo compound characterized by a naphthalene backbone substituted with a hydroxyl group at the 2-position and a 3-pyridinylazo moiety at the 1-position. Azo compounds are widely used in industrial and analytical applications due to their chromogenic properties and ability to coordinate metals. For example, 1-(2-pyridinylazo)-2-naphthalenol (PAN) is a well-known analytical reagent for metal detection . The substitution of the pyridine ring from the 2- to 3-position in the target compound may alter its electronic properties, solubility, and biological interactions, warranting a comparative analysis with similar structures.
Properties
CAS No. |
1533-65-9 |
|---|---|
Molecular Formula |
C15H11N3O |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
1-(pyridin-3-yldiazenyl)naphthalen-2-ol |
InChI |
InChI=1S/C15H11N3O/c19-14-8-7-11-4-1-2-6-13(11)15(14)18-17-12-5-3-9-16-10-12/h1-10,19H |
InChI Key |
TYRCKEFIYKISNH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CN=CC=C3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CN=CC=C3)O |
Other CAS No. |
1533-65-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Key Structural Analogs :
1-(2-Pyridinylazo)-2-naphthalenol (PAN, CAS 85-85-8): Molecular formula: C₁₅H₁₁N₃O Uses: Metal chelation, spectrophotometric detection of transition metals (e.g., Cu²⁺, Ni²⁺) . Toxicity: Limited data; primarily used in laboratory settings without reported carcinogenicity .
Sudan IV (1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthalenol, CAS 85-83-6): Molecular formula: C₂₄H₂₀N₄O Uses: Fat-soluble dye for plastics, textiles, and illicit food coloring . Toxicity: Classified as a Category 3 carcinogen (IARC); metabolizes into genotoxic amines (e.g., 2,5-diaminotoluene) .
Para Red (1-(4-nitrophenylazo)-2-naphthol): Molecular formula: C₁₆H₁₁N₃O₃ Uses: Textile and ink pigment . Toxicity: Produces carcinogenic 1-amino-2-naphthol upon reduction .
Table 1: Structural and Functional Comparison
Metabolic and Toxicological Profiles
- Azoreductase Activity: Water-soluble azo dyes (e.g., PAN) are reduced intracellularly by flavin-dependent azoreductases, while water-insoluble dyes (e.g., Sudan IV) require membrane-bound enzymes for degradation . 1-(3-Pyridinylazo)-2-naphthalenol: The 3-pyridinyl group may influence solubility and azoreductase specificity. Pyridine-containing azo compounds are less commonly metabolized by gut microbiota compared to phenylazo derivatives .
- Genotoxicity: Sudan dyes and Para Red are metabolized into 1-amino-2-naphthol and aniline derivatives, which exhibit mutagenicity in Salmonella assays . PAN lacks sulfonate or nitro groups, reducing its propensity to form toxic amines .
Table 2: Metabolic Pathways and Toxicity
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